2-{Octahydrocyclopenta[c]pyrrol-2-yl}-4-(trifluoromethyl)pyridine
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Overview
Description
2-{Octahydrocyclopenta[c]pyrrol-2-yl}-4-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{Octahydrocyclopenta[c]pyrrol-2-yl}-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
2-{Octahydrocyclopenta[c]pyrrol-2-yl}-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-{Octahydrocyclopenta[c]pyrrol-2-yl}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo analogues: These compounds share a similar bicyclic structure and are studied for their potential therapeutic applications.
Pyrimidine-4-carboxylic acid derivatives: These compounds are used as isosteres in medicinal chemistry and have similar biological activities.
Uniqueness
2-{Octahydrocyclopenta[c]pyrrol-2-yl}-4-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the development of new pharmaceuticals and other chemical products.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2/c14-13(15,16)11-4-5-17-12(6-11)18-7-9-2-1-3-10(9)8-18/h4-6,9-10H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHKFQVUJHUFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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